![molecular formula C22H26N2O5 B056429 3-(Ethoxymethyl)-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone CAS No. 119623-97-1](/img/structure/B56429.png)

3-(Ethoxymethyl)-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le chlorhydrate de céfalexine, également connu sous le nom de céphalexine chlorhydrate, est un antibiotique céphalosporine de première génération. Il est largement utilisé pour traiter une variété d'infections bactériennes en inhibant la synthèse de la paroi cellulaire bactérienne. Ce composé est efficace contre les bactéries à Gram positif et certaines bactéries à Gram négatif .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du chlorhydrate de céfalexine implique généralement la réaction de l'acide 7-amino-céphalosporanique (7-ACA) avec le chlorure de phénylglycine chlorhydrate. Le processus comprend les étapes suivantes :

Acylation : Le 7-ACA est acylé avec du chlorure de phénylglycine chlorhydrate en présence d'une base telle que la triéthylamine.

Cyclisation : L'intermédiaire résultant subit une cyclisation pour former le noyau céphalosporine.

Purification : Le produit brut est purifié par cristallisation ou chromatographie pour obtenir le chlorhydrate de céfalexine.

Méthodes de production industrielle

La production industrielle du chlorhydrate de céfalexine implique une fermentation à grande échelle et une synthèse chimique. Le processus comprend :

Fermentation : Production de 7-ACA par fermentation utilisant des micro-organismes.

Synthèse chimique : Acylation de 7-ACA avec du chlorure de phénylglycine chlorhydrate.

Purification : Plusieurs étapes de purification pour garantir que le produit final répond aux normes pharmaceutiques.

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de céfalexine subit diverses réactions chimiques, notamment :

Hydrolyse : L'hydrolyse acide et basique peut entraîner la dégradation du chlorhydrate de céfalexine.

Oxydation : L'exposition à des agents oxydants tels que le peroxyde d'hydrogène peut provoquer une dégradation oxydative.

Photolyse : La lumière ultraviolette peut induire une dégradation photolytique.

Réactifs et conditions courants

Hydrolyse acide : HCl 1 M

Hydrolyse basique : NaOH 0,04 M

Oxydation : H₂O₂ à 0,3 %

Photolyse : Exposition aux rayons UV

Principaux produits formés

Les principaux produits de dégradation formés à partir de ces réactions comprennent divers sous-produits résultant de la dégradation du noyau céphalosporine .

Applications de la recherche scientifique

Le chlorhydrate de céfalexine a de nombreuses applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la stabilité et la dégradation des antibiotiques β-lactames.

Biologie : Employé dans des études microbiologiques pour comprendre les mécanismes de résistance bactérienne.

Médecine : Largement utilisé en milieu clinique pour traiter les infections des voies respiratoires, de la peau et des voies urinaires.

Industrie : Utilisé dans l'industrie pharmaceutique pour le développement de nouvelles formulations d'antibiotiques .

Mécanisme d'action

Le chlorhydrate de céfalexine exerce ses effets antibactériens en inhibant la synthèse de la paroi cellulaire bactérienne. Il se lie aux protéines de liaison à la pénicilline (PBP) de la paroi cellulaire bactérienne, empêchant la dernière étape de transpeptidation de la synthèse du peptidoglycane. Cette inhibition entraîne la dégradation de la paroi cellulaire bactérienne et, en fin de compte, la mort cellulaire .

Applications De Recherche Scientifique

Cefalexin hydrochloride has numerous applications in scientific research:

Chemistry: Used as a model compound to study the stability and degradation of β-lactam antibiotics.

Biology: Employed in microbiological studies to understand bacterial resistance mechanisms.

Medicine: Widely used in clinical settings to treat infections of the respiratory tract, skin, and urinary tract.

Industry: Utilized in the pharmaceutical industry for the development of new antibiotic formulations .

Mécanisme D'action

Cefalexin hydrochloride exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to the breakdown of the bacterial cell wall and ultimately, cell death .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de céfalexine est souvent comparé à d'autres céphalosporines de première génération telles que la céfadroxil et la céfazoline. Alors que la céfadroxil a une demi-vie plus longue et peut nécessiter une administration moins fréquente, le chlorhydrate de céfalexine est plus souvent prescrit en raison de son efficacité et de son profil de sécurité bien établis .

Composés similaires

- Céfadroxil

- Céfazoline

- Céfackor

- Céfuroxime

Le chlorhydrate de céfalexine se distingue par son activité à large spectre et sa biodisponibilité orale, ce qui en fait un choix privilégié pour le traitement de diverses infections bactériennes .

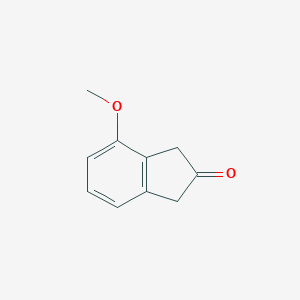

Propriétés

Numéro CAS |

119623-97-1 |

|---|---|

Formule moléculaire |

C22H26N2O5 |

Poids moléculaire |

398.5 g/mol |

Nom IUPAC |

3-(ethoxymethyl)-7-methyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone |

InChI |

InChI=1S/C22H26N2O5/c1-5-8-12-11(4)21(27)23-17-15(12)19(25)16-13(9-6-2)14(10-29-7-3)22(28)24-18(16)20(17)26/h5-10H2,1-4H3,(H,23,27)(H,24,28) |

Clé InChI |

OMRXHCIEOALSNM-UHFFFAOYSA-N |

SMILES |

CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)COCC)C |

SMILES canonique |

CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)COCC)C |

Synonymes |

3-(Ethoxymethyl)-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2S,3S)-18-(2-Aminoethylcarbamoyl)-8-ethenyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-2,3,22,23-tetrahydroporphyrin-2-yl]propanoic acid](/img/structure/B56347.png)

![5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B56367.png)

![1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]-](/img/structure/B56375.png)